Cyanomethyl-(3,4-dihydroxyphenyl)ketone
Description
Cyanomethyl-(3,4-dihydroxyphenyl)ketone is a synthetic organic compound characterized by a 3,4-dihydroxyphenyl (catechol) group linked to a ketone moiety substituted with a cyanomethyl (-CH₂CN) group. Its molecular formula is C₉H₇NO₃ (MW = 209.16 g/mol). This compound is of interest in pharmacological research, particularly in enzyme inhibition studies, due to its structural resemblance to tyrosine kinase inhibitors and polyphenolic analogs .
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H7NO3/c10-4-3-7(11)6-1-2-8(12)9(13)5-6/h1-2,5,12-13H,3H2 |
InChI Key |
KNNMPDDHEIGMJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC#N)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanomethyl-(3,4-dihydroxyphenyl)ketone can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzonitrile with lithium diisopropylamide (LDA) and 1,3-dimethyl-2-imidazolidinone (DMEU) at elevated temperatures . Another method uses vanillin as a starting material, which reacts with hydroxylamine hydrochloride in a polar solvent at low temperatures, followed by a reaction at 50-120°C to produce high-purity 3,4-dihydroxybenzonitrile .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: Cyanomethyl-(3,4-dihydroxyphenyl)ketone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers or esters
Scientific Research Applications
Cyanomethyl-(3,4-dihydroxyphenyl)ketone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyanomethyl-(3,4-dihydroxyphenyl)ketone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Metal Chelation: The compound can bind to metal ions, preventing them from catalyzing harmful reactions.
Enzyme Inhibition: It can inhibit enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Modified Substituents
α-Cyano-(3,4-dihydroxy)cinnamoyl-(3’,4’-dihydroxyphenyl)ketone
- Molecular Formula: C₁₈H₁₃NO₆ (MW = 297.27 g/mol)
- Key Features: Contains two catechol groups and a cinnamoyl chain with a cyano group.
- Activity : Inhibits insulin-like growth factor receptor (IGF-1R) tyrosine kinase (IC₅₀ = 0.4 µM) due to competitive binding at the ATP site .
- Comparison: The additional catechol and cinnamoyl groups in this compound enhance binding affinity but reduce metabolic stability compared to Cyanomethyl-(3,4-dihydroxyphenyl)ketone.
(3,4-Dihydroxyphenyl)[(isopropylamino)methyl]ketone (CAS 121-28-8)
- Molecular Formula: C₁₁H₁₅NO₃ (MW = 209.24 g/mol)
- Key Features: Substituted with an isopropylamino (-NHCH(CH₃)₂) group instead of cyanomethyl.
- Activity : Used in adrenergic receptor studies due to its basic nitrogen, which facilitates ionic interactions .
- Comparison: The isopropylamino group increases solubility in polar solvents but reduces electrophilicity relative to the cyanomethyl analog.
3,4-Dihydroxyphenylacetone
- Molecular Formula : C₉H₁₀O₃ (MW = 166.17 g/mol)
- Key Features: Contains a propanone (-COCH₃) substituent instead of cyanomethyl.
- Source : Naturally occurring in animal foods and smoke-derived products .
- Comparison: The lack of a cyano group results in lower reactivity and distinct metabolic pathways, favoring antioxidant over inhibitory activity.
Functional Group Impact on Physicochemical Properties
| Compound | LogP | Water Solubility | Stability |
|---|---|---|---|
| This compound | 1.2 | Moderate (polar aprotic solvents) | pH-sensitive (oxidizes in alkaline conditions) |
| α-Cyano-(3,4-dihydroxy)cinnamoyl-(3’,4’-dihydroxyphenyl)ketone | 2.8 | Low | Prone to polymerization |
| (3,4-Dihydroxyphenyl)[(isopropylamino)methyl]ketone | 0.9 | High (aqueous buffers) | Stable at physiological pH |
| 3,4-Dihydroxyphenylacetone | 0.5 | High | Oxidizes to quinones |
- Key Insight: The cyanomethyl group in the target compound balances lipophilicity and solubility, making it suitable for membrane penetration in cellular assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
